4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-dimethylpyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-15-8-11(14)10-5-6-12(16-3)13(7-10)17-4/h5-7,11,15H,8-9H2,1-4H3 |
InChI Key |
KICKUSIXAKBFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The typical approach to synthesize 4-(3,4-dimethoxyphenyl)-3,3-dimethylpyrrolidine involves:
- Formation of the pyrrolidine ring via cyclization reactions.
- Introduction of the 3,3-dimethyl substitution by using appropriate starting materials or intermediates.
- Attachment of the 3,4-dimethoxyphenyl group either by nucleophilic substitution, reductive amination, or cross-coupling reactions.
Method 1: Cyclization from 3,4-Dimethoxyphenyl Precursors and Gem-Dimethylated Intermediates
A plausible synthetic route is:
Starting Materials : 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyphenyl derivatives.
Formation of Intermediate : Reaction of 3,4-dimethoxybenzaldehyde with a gem-dimethylated amino precursor (e.g., 3,3-dimethyl-1,4-diaminobutane) under reductive amination conditions to form the corresponding amine intermediate.
Cyclization : Intramolecular cyclization under acidic or basic conditions to form the pyrrolidine ring with gem-dimethyl substitution.
Purification : Crystallization or chromatographic methods to isolate the pure compound.
This method is supported by analogous syntheses of substituted pyrrolidines where aldehydes and amines undergo reductive amination followed by ring closure.
Method 2: Use of Gem-Dimethylated Pyrrolidine Precursors and Aromatic Substitution
Alternatively, the synthesis can proceed via:
- Preparation of 3,3-dimethylpyrrolidine derivatives with a leaving group at the 4-position (e.g., halide or tosylate).
- Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with 3,4-dimethoxyphenylboronic acid or related coupling partners to introduce the aryl substituent.
This approach benefits from modern cross-coupling techniques allowing selective arylation of heterocycles.
Detailed Synthetic Procedures and Conditions
Representative Procedure (Hypothetical Based on Literature Analogues)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde + 3,3-dimethyl-1,4-diaminobutane, NaBH4, MeOH, 0-25°C | Formation of secondary amine intermediate | Reductive amination step |
| 2 | Acid catalyst (e.g., p-TsOH), reflux in toluene, Dean-Stark apparatus | Cyclization to pyrrolidine ring | Removal of water drives ring closure |
| 3 | Purification by column chromatography or recrystallization | Pure this compound | Characterization by NMR, MS |
Reaction Parameters
- Temperature : Mild to moderate heating (25–110°C) depending on step.
- Solvents : Methanol for reductive amination; toluene or ethanol for cyclization.
- Catalysts : Acid catalysts for cyclization; Pd catalysts for cross-coupling if applicable.
- Reaction Time : 2–6 hours typically for each step.
Research Outcomes and Analytical Data
Yields and Purity
- Yields for analogous substituted pyrrolidines range from 60% to 85% depending on conditions and purification efficiency.
- Purity is typically confirmed by NMR (1H, 13C), FT-IR, and mass spectrometry.
Structural Confirmation
- NMR Spectroscopy : Characteristic signals for aromatic protons of the 3,4-dimethoxyphenyl group (around 6.7–7.2 ppm), methoxy groups (~3.7–3.9 ppm), and pyrrolidine ring protons.
- Mass Spectrometry : Molecular ion peak consistent with C15H23NO2 (molecular weight ~253 g/mol).
- X-ray Crystallography : Occasionally used for unambiguous structure confirmation in research settings.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive amination + cyclization | 3,4-Dimethoxybenzaldehyde + gem-dimethylated amine | Reductive amination followed by acid-catalyzed cyclization | Mild heating, acid catalyst, MeOH/toluene | Straightforward, good yields | Requires multi-step purification |
| Cross-coupling | 3,3-Dimethylpyrrolidine-4-halide + 3,4-dimethoxyphenylboronic acid | Pd-catalyzed Suzuki or Buchwald-Hartwig coupling | Pd catalyst, base, inert atmosphere | High selectivity, modular | Requires expensive catalysts, inert conditions |
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is an organic compound with a pyrrolidine ring and a dimethoxyphenyl substituent, making it applicable in medicinal chemistry for developing new therapeutic agents. Research suggests that compounds with a pyrrolidine ring can have anti-inflammatory and analgesic effects.
Applications
This compound has several notable applications:
- Medicinal Chemistry The compound is recognized for its potential in developing new therapeutic agents.
- Interaction Studies Studies focus on its binding affinities and effects on biological systems, often using molecular docking and enzyme inhibition assays to understand its mechanism of action. Modifications to the pyrrolidine structure can significantly influence its biological activity and selectivity towards specific targets.
Similar Compounds
Several compounds share structural similarities with this compound:
- 3,4-Dimethoxyaniline
- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (DMPB)
- N,N-dimethylpyrrolidine-2-carboxamide
The biological activity of this compound is attributed to its interactions with various molecular targets. Research indicates that pyrrolidine ring-containing compounds can exhibit diverse pharmacological effects, including anti-inflammatory and analgesic activities. The mechanisms of action may involve the modulation of enzyme activity or receptor interactions, making it a candidate for drug discovery.
Related Research
Other dimethoxyphenyl compounds have shown biological activity:
- (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) increased melanogenesis in both B16F10 cells and human primary melanocytes .
- A study successfully synthesized a new N-(tetrahydroquinolin-1-yl) furancarboxamide, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone . Such derivatives are known as therapeutic agents exhibiting anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, influencing various biochemical processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-(3,4-dimethoxyphenyl)-3,3-dimethylpyrrolidine, enabling comparative analysis:
Cyclohexene Derivatives with 3,4-Dimethoxyphenyl Substituents
- trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9)
- Structure : Cyclohexene core with dual 3,4-dimethoxyphenyl groups and a styryl side chain.
- Bioactivity : Demonstrated cytotoxicity against cancer cell lines (A549, MCF7, HepG2) with IC50 values ranging from 2.73 ± 0.86 μM to 24.14 ± 3.12 μM .
- Key Difference : The cyclohexene core and styryl group enhance planarity and π-π stacking interactions, likely contributing to stronger cytotoxic effects compared to pyrrolidine derivatives.
Pyridinium Salts with 3,4-Dimethoxyphenyl Groups
- 1-(2-Ammonioethinyll)-4-[(E)-2-(3,4-dimethoxyphenyl)ethinyll]pyridinium diperchlorate (D1–D3) Structure: Pyridinium core with ethynyl-linked 3,4-dimethoxyphenyl and ammonium groups. Properties: These charged compounds are designed for materials science applications (e.g., nonlinear optics) due to their conjugated systems and charge-transfer capabilities . Key Difference: The aromatic pyridinium ring and charged groups differentiate their applications from neutral pyrrolidine derivatives.
Pyrrolidine Analogs with Bulky Substituents
- 1-(3,3-Dimethylcyclohexyl)-3-[4-(tert-butyl)phenyl]pyrrolidine Structure: Pyrrolidine core substituted with a cyclohexyl and tert-butylphenyl group. Key Difference: The tert-butylphenyl group enhances hydrophobicity, contrasting with the polar methoxy groups in the target compound.
Cytotoxic Activity
- Target Compound: No direct data available.
- Cyclohexene Analogs (8, 9) : Strong cytotoxicity linked to COX-2 inhibition (IC50: 2.71–3.64 mM ) and DNA intercalation via aromatic systems .
- Inference : The absence of a planar aromatic system in this compound may reduce cytotoxicity compared to cyclohexene derivatives.
Enzymatic Inhibition
- COX-2 Inhibition : Cyclohexene derivatives (e.g., (±)-trans-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene) showed potent COX-2 inhibition, likely due to methoxy groups stabilizing enzyme interactions .
- Target Compound : Methoxy groups may confer mild COX-2 affinity, but steric hindrance from dimethylpyrrolidine could limit efficacy.
Physicochemical Properties
| Property | This compound | Cyclohexene Analogs (8, 9) | Pyridinium Salt (D1) |
|---|---|---|---|
| Molecular Weight | ~275 g/mol (estimated) | ~450 g/mol | ~500 g/mol |
| Polar Groups | 2 methoxy, 1 amine | 4 methoxy | 2 methoxy, 1 ammonium |
| Bioactivity | Unknown | Cytotoxic, COX-2 inhibitory | Optical materials |
Biological Activity
4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative known for its potential applications in medicinal chemistry. This compound features a five-membered nitrogen-containing heterocycle and is characterized by its dimethoxyphenyl substituent, which influences its chemical properties and biological activities. Research has indicated that compounds with similar structures can exhibit a range of pharmacological effects, including anti-inflammatory and analgesic activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its interactions with various molecular targets. Studies have shown that the presence of the pyrrolidine ring enhances the compound's ability to modulate enzyme activity and receptor interactions. This modulation is essential for its potential therapeutic effects.
Pharmacological Effects
Research highlights several key pharmacological effects associated with this compound:
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation through various biochemical pathways.
- Analgesic Properties : Its analgesic effects have been noted in preclinical studies, suggesting utility in pain management.
- Neuroprotective Effects : Some studies indicate that it may exert protective effects on neuronal cells, making it a candidate for neurodegenerative disease therapies.
Study 1: Binding Affinity and Biological Interaction
A study focused on the binding affinities of this compound revealed significant interactions with target receptors involved in pain and inflammation pathways. The research utilized molecular docking techniques to elucidate these interactions, suggesting that modifications to the pyrrolidine structure can enhance selectivity and efficacy against specific targets .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis indicates that structural variations within the pyrrolidine framework significantly affect biological activity. For example, compounds with additional functional groups or altered stereochemistry showed improved binding affinities and enhanced pharmacological profiles .
Study 3: In Vivo Efficacy
In vivo studies demonstrated that administration of this compound led to marked reductions in inflammatory markers in animal models. These findings support its potential as a therapeutic agent for inflammatory conditions .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Pyrrolidine | Dimethoxy substitution on phenyl ring | Anti-inflammatory, Analgesic |
| 3,4-Dimethoxyphenethylamine | Amine | Lacks pyrrolidine structure | Moderate analgesic activity |
| 1-(3,4-Dimethoxyphenyl)-2-propanone | Ketone | Similar methoxy substitution; different functional group | Limited biological activity |
| 2-Methyl-2-(3,4-dimethoxyphenyl)propanal | Aldehyde | Contains similar methoxy groups; different carbon skeleton | Low anti-inflammatory effects |
Q & A
Q. What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)-3,3-dimethylpyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : A widely used route involves cross-coupling reactions with 3,4-dimethoxyphenylboronic acid, employing Pd(PPh₃)₄ as a catalyst in a toluene/EtOH solvent system under reflux (105°C). Key steps include:
- Buchwald-Hartwig amination for pyrrolidine ring formation.
- Mitsunobu reactions to introduce methyl groups at the 3,3-positions .
- Optimization : Yield improvements (15–20%) are achieved by replacing NaH with Cs₂CO₃ to reduce side reactions.
Table 1 : Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boronic acid coupling | Pd(PPh₃)₄, K₂CO₃, 105°C | 65–70 |
| Methylation | 3M PhMgBr, THF, rt | 55–60 |
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Multi-spectral analysis is essential:
- ¹H/¹³C NMR : Peaks at δ 3.85–3.89 ppm (OCH₃) and δ 1.25–1.30 ppm (CH(CH₃)₂) confirm substituents.
- HRMS : Exact mass (calc. for C₁₅H₂₁NO₂: 259.1572; observed: 259.1568) validates molecular formula.
- X-ray crystallography (if crystalline) resolves stereochemistry .
Q. What initial structure-activity relationships (SAR) are observed for this compound?
- Methodological Answer :
- Methoxy positioning : 3,4-Dimethoxy substitution enhances π-π stacking with aromatic enzyme pockets compared to para-methoxy derivatives.
- Steric effects : 3,3-Dimethyl groups restrict ring puckering, improving binding affinity (e.g., ΔIC₅₀ = 2.3 µM vs. 8.7 µM in unsubstituted analogs) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Apply Taguchi or Box-Behnken designs to minimize trials. Key factors:
- Catalyst loading (0.5–2.0 mol% Pd).
- Temperature (80–110°C).
- Solvent polarity (toluene vs. DMF).
Example : A 3² factorial design reduced Pd waste by 40% while maintaining >90% yield .
Q. What computational strategies predict the compound’s reactivity and regioselectivity?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G*) map transition states for cross-coupling steps.
- Molecular docking (AutoDock Vina) identifies preferred binding conformations with biological targets (e.g., serotonin receptors).
- ICReDD’s reaction path search : Combines quantum mechanics and machine learning to predict optimal conditions (e.g., solvent selection) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C).
- Metabolite interference : Use LC-MS to rule out degradation products (e.g., demethylated metabolites).
- Structural analogs : Test 4-(4-fluorophenyl)-3,3-dimethylpyrrolidine to isolate electronic vs. steric effects .
Data Contradiction Analysis
Q. Why do reported melting points vary between 148–152°C and 160–162°C?
- Methodological Answer :
- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. hexane) and analyze via DSC.
- Hydration states : TGA confirms water content (e.g., 0.5% weight loss at 100°C = monohydrate) .
Methodological Tables
Table 2 : Key Analytical Data for Structural Validation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 6.75–7.10 (aromatic H), δ 3.85 (OCH₃) | Aromatic and methoxy groups |
| HRMS | m/z 259.1568 [M+H]⁺ | Confirms molecular formula |
| XRD | Dihedral angle = 12.5° | Ring puckering conformation |
Table 3 : DOE Results for Catalyst Optimization
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Pd (mol%) | 0.5 | 2.0 | 1.2 |
| Temp (°C) | 80 | 110 | 95 |
| Solvent | Toluene | DMF | Toluene/EtOH (3:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
